molecular formula C18H23N3O5 B6663138 4-[4-[3-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)propanoylamino]phenoxy]butanoic acid

4-[4-[3-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)propanoylamino]phenoxy]butanoic acid

Cat. No.: B6663138
M. Wt: 361.4 g/mol
InChI Key: OQPAZLOTKMBTOJ-UHFFFAOYSA-N
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Description

4-[4-[3-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)propanoylamino]phenoxy]butanoic acid is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenoxy group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[3-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)propanoylamino]phenoxy]butanoic acid typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-[3-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)propanoylamino]phenoxy]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

4-[4-[3-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)propanoylamino]phenoxy]butanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-[3-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)propanoylamino]phenoxy]butanoic acid involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The phenoxy and butanoic acid groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: Similar structure but with a methylphenyl group instead of a propan-2-yl group.

    2-(1,2,4-Oxadiazol-5-yl)anilines: Compounds with an aniline group instead of a phenoxy group.

Uniqueness

4-[4-[3-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)propanoylamino]phenoxy]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 1,2,4-oxadiazole ring, phenoxy group, and butanoic acid moiety allows for versatile interactions with various targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[4-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoylamino]phenoxy]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-12(2)18-20-16(26-21-18)10-9-15(22)19-13-5-7-14(8-6-13)25-11-3-4-17(23)24/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPAZLOTKMBTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CCC(=O)NC2=CC=C(C=C2)OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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